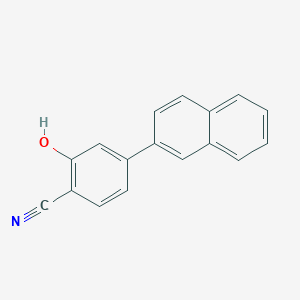

2-Hydroxy-4-(naphthalen-2-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-naphthalen-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO/c18-11-16-8-7-15(10-17(16)19)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGDITFMYGTJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684816 | |

| Record name | 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-01-5 | |

| Record name | 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Transformations of 2 Hydroxy 4 Naphthalen 2 Yl Benzonitrile

Retrosynthetic Analysis and Strategic Disconnections for 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. For this compound, the most logical and strategic disconnection is the carbon-carbon single bond connecting the benzonitrile (B105546) and naphthalene (B1677914) rings. This biaryl linkage immediately suggests a cross-coupling reaction as the key bond-forming step.

This leads to two primary retrosynthetic pathways:

Pathway A: Disconnecting the bond reveals a naphthalene-based organometallic or boronic acid derivative and a functionalized benzonitrile halide (or triflate). Specifically, this would involve precursors like naphthalene-2-boronic acid and 4-halo-2-hydroxybenzonitrile.

Pathway B: The alternative disconnection points to a 4-boronic acid (or equivalent) substituted 2-hydroxybenzonitrile (B42573) and a 2-halonaphthalene.

Further disconnection of the benzonitrile precursor, such as 4-bromo-2-hydroxybenzonitrile, can be envisioned. For instance, this precursor could be synthesized from a simpler starting material like 4-bromophenol (B116583) through steps involving formylation or cyanation and subsequent modifications. The core strategy revolves around identifying the most robust and high-yielding cross-coupling methodology to construct the central aryl-aryl bond.

Palladium-Catalyzed Cross-Coupling Approaches to this compound Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, making them ideal for the synthesis of biaryl compounds like this compound. nih.gov

Suzuki-Miyaura Coupling in the Synthesis of this compound

The Suzuki-Miyaura coupling is arguably the most prominent method for constructing the biaryl scaffold of the target molecule. This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of this compound, a practical approach would be the coupling of naphthalene-2-boronic acid with 4-bromo-2-hydroxybenzonitrile . The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand to stabilize the catalyst, and a base to facilitate the transmetalation step. libretexts.orgnih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent |

| 1 | Pd(PPh₃)₄ (3%) | - | K₂CO₃ | Toluene/H₂O |

| 2 | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | Dioxane |

| 3 | PdCl₂(dppf) (3%) | dppf | Cs₂CO₃ | DMF |

This table presents hypothetical conditions based on established Suzuki-Miyaura protocols. Actual yields and optimal conditions would require experimental validation.

The choice of catalyst, ligand, base, and solvent is crucial and can be optimized to achieve high yields, especially considering the potential for the hydroxyl group to interfere or require protection. nih.gov

Sonogashira and Heck Coupling Variants for Benzonitrile Functionalization

While the Suzuki coupling directly forms the target biaryl bond, other palladium-catalyzed reactions like the Sonogashira and Heck couplings are instrumental for functionalizing benzonitrile scaffolds, which can then be converted into the desired product through subsequent steps.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netorganic-chemistry.org In its classic form, it uses a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org However, copper-free variants have been developed to avoid issues like alkyne homocoupling. organic-chemistry.org A potential application would be to couple a protected 4-iodobenzonitrile (B145841) derivative with an alkyne, creating an intermediate that could undergo further cyclization or transformation.

The Heck coupling reaction joins an aryl or vinyl halide with an alkene to form a substituted alkene. rsc.org For instance, 4-bromobenzonitrile (B114466) could be reacted with an appropriate alkene under Heck conditions. While not a direct route to the final naphthalenyl structure, these methods provide pathways to create complex benzonitrile-based intermediates that are valuable in multi-step syntheses.

Direct C-H Functionalization Strategies for Derivatization of this compound

Direct C-H functionalization represents a more atom-economical and efficient approach, as it circumvents the need to pre-functionalize the starting materials with halides or organometallic groups. nih.gov This strategy involves the direct coupling of a C-H bond on one aromatic ring with a reaction partner.

In the context of synthesizing this compound, a hypothetical C-H arylation could involve the direct coupling of 2-hydroxybenzonitrile with 2-halonaphthalene, where the palladium catalyst activates a C-H bond at the 4-position of the benzonitrile ring. Alternatively, a C-H bond on the naphthalene ring could be activated to couple with 4-halo-2-hydroxybenzonitrile. These reactions are often guided by a directing group on the substrate to ensure regioselectivity. The hydroxyl group on the benzonitrile ring could potentially serve as such a directing group, facilitating the C-H activation at the adjacent C4 position. While challenging, this methodology offers a streamlined synthetic route. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free and Catalytic Approaches

A key principle of green chemistry is the use of catalysis. The palladium-catalyzed cross-coupling reactions discussed (Suzuki, Heck, Sonogashira) are inherently green because a small, substoichiometric amount of catalyst can generate a large quantity of product, reducing waste compared to stoichiometric reagents. rsc.org

Further greening of these processes can be achieved through solvent selection and reaction conditions. rsc.org The replacement of toxic and volatile organic solvents like DMF with more environmentally benign alternatives is a major focus. nih.gov Research has shown that cross-coupling reactions can be successfully performed in "greener" solvents such as water, ethanol, or bio-derived solvents like dimethylisosorbide. organic-chemistry.orgnih.govresearchgate.net

Solvent-free, or neat, reaction conditions represent another significant advancement. orientjchem.org By mixing the reactants with the catalyst directly, often with heating or microwave irradiation, the need for a solvent is eliminated entirely. This simplifies purification, reduces waste, and can often accelerate reaction times. orientjchem.org

Table 2: Comparison of Conventional vs. Green Approaches for a Hypothetical Cross-Coupling

| Approach | Solvent | Energy Source | Typical Reaction Time | Environmental Impact |

| Conventional | Toluene or DMF | Oil Bath Heating | 12-24 hours | High (toxic solvent, high energy) |

| Green (Aqueous) | Water | Oil Bath Heating | 6-12 hours | Low (non-toxic solvent) |

| Green (Microwave) | Ethanol or Water | Microwave Irradiation | 10-30 minutes | Very Low (reduced time & energy) |

| Green (Solvent-Free) | None | Grinding or Heating | 1-2 hours | Minimal (no solvent waste) |

Atom Economy and Reaction Efficiency Considerations

The principles of green chemistry, particularly atom economy and reaction efficiency, are critical in evaluating the sustainability of a synthetic route. primescholars.comgajrc.com Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired final product. researchgate.net An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts. researchgate.net

For a potential Suzuki coupling approach to synthesize this compound, the atom economy can be calculated by comparing the molecular weight of the product to the sum of the molecular weights of all reactants.

Table 1: Theoretical Atom Economy for a Suzuki Coupling Route

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Byproducts | Atom Economy (%) |

| 2-Hydroxy-4-bromobenzonitrile | Naphthalene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | This compound | H₂O, CO₂, NaBr, B(OH)₃, Pd(PPh₃)₄ | Low to Moderate |

Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's greenness by considering the masses of all reagents used, including solvents and work-up chemicals, relative to the mass of the isolated product. To enhance both atom economy and RME, chemists can explore catalyst systems with higher turnover numbers, the use of recoverable and reusable catalysts, and solvent-free or more environmentally benign solvent systems.

Synthesis of Precursors and Intermediates for this compound

The successful synthesis of the target molecule is contingent on the availability of its key precursors. The proposed Suzuki coupling route necessitates the preparation of 2-hydroxy-4-bromobenzonitrile and naphthalene-2-boronic acid.

Synthesis of 2-Hydroxy-4-bromobenzonitrile:

A common method for the synthesis of hydroxybenzonitriles involves the dehydration of the corresponding aldoxime. google.com This can be achieved by first formylating a bromophenol, followed by oximation and subsequent dehydration.

A plausible synthetic sequence would be:

Bromination of Phenol (B47542): Selective bromination of phenol at the para-position to yield 4-bromophenol.

Ortho-Hydroxylation/Formylation: Introduction of a hydroxyl or formyl group at the ortho-position. A Reimer-Tiemann reaction on 4-bromophenol could introduce a formyl group ortho to the existing hydroxyl group, yielding 5-bromo-2-hydroxybenzaldehyde.

Oximation: Reaction of 5-bromo-2-hydroxybenzaldehyde with hydroxylamine (B1172632) (NH₂OH) to form the corresponding aldoxime.

Dehydration: Dehydration of the aldoxime using various reagents such as acetic anhydride, thionyl chloride, or by heating with a catalyst to yield 2-hydroxy-4-bromobenzonitrile. google.com

Synthesis of Naphthalene-2-boronic acid:

Naphthalene-2-boronic acid is a commercially available reagent but can also be synthesized in the laboratory. The standard method involves the reaction of a Grignard reagent or an organolithium species with a trialkyl borate (B1201080).

A typical synthesis involves:

Formation of the Grignard Reagent: Reaction of 2-bromonaphthalene (B93597) with magnesium turnings in a suitable ether solvent like tetrahydrofuran (B95107) (THF) to form 2-naphthylmagnesium bromide.

Borylation: Reaction of the Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.

Hydrolysis: Acidic workup of the resulting boronate ester to hydrolyze it to naphthalene-2-boronic acid.

Table 2: Key Precursors and Their Synthetic Approaches

| Precursor | Starting Material(s) | Key Reaction Type(s) |

| 2-Hydroxy-4-bromobenzonitrile | 4-Bromophenol | Formylation, Oximation, Dehydration |

| Naphthalene-2-boronic acid | 2-Bromonaphthalene | Grignard Reaction, Borylation |

Chemo-selective Transformations of this compound

The structure of this compound presents two primary functional groups for further chemical modification: the hydroxyl (-OH) group and the nitrile (-CN) group. Chemo-selective transformations would aim to react one of these groups while leaving the other intact.

Reactions at the Hydroxyl Group:

Etherification: The phenolic hydroxyl group can be converted to an ether by reaction with alkyl halides or sulfates in the presence of a base (Williamson ether synthesis). The choice of a mild base like potassium carbonate can prevent unwanted side reactions with the nitrile group.

Esterification: Acylation of the hydroxyl group with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester. This reaction is typically highly selective for the hydroxyl group.

O-Alkylation: Under specific conditions, such as using Mitsunobu reaction conditions (triphenylphosphine and a dialkyl azodicarboxylate), the hydroxyl group can be alkylated with a wide range of alcohols.

Reactions at the Nitrile Group:

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation often requires harsh conditions, which might also affect other parts of the molecule if not carefully controlled. Partial hydrolysis to an amide is also possible under milder, often enzymatic or specific catalytic, conditions.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. These strong reducing conditions would likely leave the aromatic rings and the hydroxyl group intact, although the choice of catalyst in hydrogenation would be important to avoid reduction of the naphthalene ring.

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important isosteres of carboxylic acids in medicinal chemistry.

The chemo-selectivity of these transformations can be controlled by the appropriate choice of reagents, catalysts, and reaction conditions. For instance, protecting the hydroxyl group as a silyl (B83357) ether could allow for a wider range of reactions to be performed on the nitrile group without interference.

Table 3: Potential Chemo-selective Transformations

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

| Hydroxyl (-OH) | Etherification | Alkyl halide, K₂CO₃ | Ether (-OR) |

| Hydroxyl (-OH) | Esterification | Acyl chloride, Pyridine | Ester (-OCOR) |

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid (-COOH) |

| Nitrile (-CN) | Reduction | LiAlH₄ or H₂/Catalyst | Primary amine (-CH₂NH₂) |

| Nitrile (-CN) | Tetrazole formation | NaN₃, NH₄Cl | Tetrazole |

These potential transformations highlight the utility of this compound as a versatile intermediate for the synthesis of more complex molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 4 Naphthalen 2 Yl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile

No published studies containing high-resolution ¹H NMR or ¹³C NMR data for this compound were identified. Such data would be essential for confirming the molecular structure by detailing the chemical environment of each proton and carbon atom.

Multi-Dimensional NMR Techniques (2D-NMR) for Structural Assignment

A thorough search did not yield any 2D-NMR studies (e.g., COSY, HSQC, HMBC) for this compound. These advanced techniques are critical for unambiguously assigning the signals of the proton and carbon atoms, especially in complex aromatic systems, and for establishing through-bond correlations.

Solid-State NMR for Polymorphic Analysis of this compound

There is no available literature on the solid-state NMR analysis of this compound. This technique would be necessary to investigate the presence of different crystalline forms (polymorphs) and to characterize the local molecular environment in the solid state.

Single-Crystal X-ray Diffraction Analysis of this compound

No single-crystal X-ray diffraction data for this compound has been reported in the crystallographic databases. This analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Packing and Intermolecular Interactions

Without crystal structure data, a discussion of the crystal packing and intermolecular interactions, such as hydrogen bonding or π-π stacking, for this compound would be purely speculative.

Conformational Analysis and Torsional Angles of this compound

A detailed conformational analysis, including the determination of torsional angles between the naphthalene (B1677914) and benzonitrile (B105546) rings, is not possible without experimental data from X-ray diffraction or theoretical modeling studies, which are currently unavailable for this specific compound.

Vibrational Spectroscopy of this compound

No published infrared (IR) or Raman spectra for this compound could be located. Vibrational spectroscopy is used to identify the functional groups present in a molecule and can provide insights into bonding and molecular symmetry.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

The FTIR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm its key structural features. The presence of a hydroxyl (-OH) group is typically identified by a strong and broad absorption band in the region of 3550-3230 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The nitrile (-C≡N) functional group gives rise to a sharp and intense absorption peak. For aromatic nitriles, conjugation with the benzene (B151609) ring slightly lowers the frequency, placing this peak in the 2240-2220 cm⁻¹ range. spectroscopyonline.comscribd.com

The aromatic nature of the compound is confirmed by multiple bands. Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. researchgate.netmdpi.com The stretching vibrations of the carbon-carbon double bonds (C=C) within the benzene and naphthalene rings produce a series of medium to strong peaks in the 1600-1440 cm⁻¹ range. docbrown.infolibretexts.org Furthermore, C-O stretching vibrations associated with the phenolic group are anticipated between 1410 cm⁻¹ and 1140 cm⁻¹. docbrown.info The region below 1000 cm⁻¹, known as the fingerprint region, will contain a complex pattern of bands, including C-H out-of-plane bending vibrations, which are unique to the specific substitution pattern of the aromatic rings. libretexts.org

Table 1: Predicted FTIR Data for this compound

<

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group |

|---|---|---|---|

| 3550 - 3230 | O-H Stretch (H-bonded) | Strong, Broad | Phenolic Hydroxyl |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Benzene & Naphthalene Rings |

| 2240 - 2220 | C≡N Stretch (Conjugated) | Strong, Sharp | Nitrile |

| 1600 - 1440 | Aromatic C=C Ring Stretch | Medium to Strong | Benzene & Naphthalene Rings |

| 1410 - 1310 | C-O Stretch | Medium | Phenol (B47542) |

| 1230 - 1140 | C-O Stretch / In-plane O-H Bend | Medium | Phenol |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the carbon skeleton of aromatic and polycyclic aromatic hydrocarbons (PAHs). bohrium.comacs.org

In the Raman spectrum of this compound, the nitrile stretch (-C≡N) is expected to produce a strong and sharp band around 2230 cm⁻¹, as the C≡N bond is highly polarizable. morressier.comresearchgate.net The aromatic ring systems will dominate the spectrum. Aromatic C-H stretching modes will appear above 3000 cm⁻¹, with the symmetric C-H stretch in benzene derivatives typically found near 3060 cm⁻¹. nih.gov

Table 2: Predicted Raman Shifts for this compound

<

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity | Structural Unit |

|---|---|---|---|

| ~3060 | Aromatic C-H Stretch | Strong | Benzene & Naphthalene Rings |

| ~2230 | C≡N Stretch | Strong, Sharp | Nitrile |

| ~1600 | Aromatic Ring C=C Stretch | Strong | Benzene & Naphthalene Rings |

| ~1380 | Naphthalene Ring Breathing/Stretching | Very Strong | Naphthalene Ring |

| ~1000 | Benzene Ring Breathing (Trisubstituted) | Medium | Benzene Ring |

Advanced Mass Spectrometry for Molecular Ion Characterization of this compound

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.

For this compound (C₁₇H₁₁NO), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its monoisotopic mass. This peak is expected to be prominent due to the high stability of the aromatic systems. whitman.edu

The fragmentation pattern will provide evidence for the connectivity of the structural units. A common fragmentation pathway for aromatic nitriles is the loss of a hydrogen cyanide molecule (HCN), which would result in an [M-27]⁺ ion. miamioh.edu Phenolic compounds characteristically fragment through the loss of a carbon monoxide molecule (CO), leading to an [M-28]⁺ ion, or a formyl radical (HCO•), resulting in an [M-29]⁺ ion. libretexts.orgdocbrown.info The naphthalene moiety itself is quite stable, but fragmentation can occur, leading to characteristic ions such as m/z 127 and 102. massbank.eu Cleavage of the bond between the benzonitrile and naphthalene rings could also occur, though it is generally less favored than the loss of small, stable neutral molecules.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

<

| Predicted m/z | Proposed Ionic Fragment | Description of Fragmentation |

|---|---|---|

| 245 | [C₁₇H₁₁NO]⁺• | Molecular Ion (Parent Ion) |

| 218 | [M - HCN]⁺• | Loss of hydrogen cyanide from the nitrile group |

| 217 | [M - CO]⁺• | Loss of carbon monoxide from the phenolic ring |

| 216 | [M - CHO]⁺ | Loss of a formyl radical from the phenolic ring |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation from cleavage of the aryl-aryl bond |

| 118 | [C₇H₄NO]⁺ | Hydroxybenzonitrile radical cation from cleavage of the aryl-aryl bond |

Theoretical and Computational Investigations of 2 Hydroxy 4 Naphthalen 2 Yl Benzonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile

Quantum chemical calculations are fundamental to elucidating the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods map out the distribution of electrons and predict regions of reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. mdpi.com For this compound, DFT studies are instrumental in understanding its stability, reactivity, and intermolecular interactions.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the hydroxyl and nitrile groups, respectively, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen, marking it as a site for nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Description | Predicted Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.80 |

| E_gap | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 4.45 |

| Ionization Potential (I) | -E_HOMO | 6.25 |

| Electron Affinity (A) | -E_LUMO | 1.80 |

| Chemical Hardness (η) | (I - A) / 2 | 2.225 |

| Electronegativity (χ) | (I + A) / 2 | 4.025 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.64 |

Note: These values are illustrative and represent typical results obtained from DFT calculations on similar aromatic compounds.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. sci-hub.st These methods are generally more computationally demanding than DFT but can offer higher accuracy for energetic properties. ubc.ca For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be employed to obtain precise values for properties like:

Total Energy: The absolute energy of the molecule in its optimized geometry.

Bond Dissociation Energies (BDEs): The energy required to break a specific chemical bond, which is crucial for predicting thermal stability. nih.gov

Reaction Enthalpies: The heat absorbed or released during a chemical reaction involving the molecule.

These high-accuracy predictions are vital for understanding the molecule's thermodynamic stability and for modeling its behavior in chemical reactions. While computationally intensive, the precision afforded by methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) serves as a "gold standard" for benchmarking less demanding methods like DFT.

Molecular Dynamics Simulations for Conformational Landscape of this compound

While quantum chemical calculations focus on a static, optimized structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules. biorxiv.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, a key structural feature is the single bond connecting the benzonitrile (B105546) and naphthalene (B1677914) ring systems. Rotation around this bond gives rise to different spatial arrangements, or conformations. MD simulations can be used to explore this conformational landscape by tracking the dihedral angle between the two aromatic rings. This analysis helps identify the most stable (lowest energy) conformations and the energy barriers for rotating from one conformation to another. The results can reveal whether the molecule is predominantly planar or twisted and how flexible it is at a given temperature. This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological receptor site.

Prediction of Spectroscopic Signatures via Computational Models for this compound

Computational models, particularly DFT, are highly effective at predicting the spectroscopic signatures of molecules. sigmaaldrich.com These theoretical spectra are invaluable for interpreting experimental data and confirming the identity and structure of a synthesized compound.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each frequency corresponds to a specific type of bond stretching, bending, or twisting. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and various C-H and C=C stretching modes within the aromatic rings. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus. By comparing the calculated spectrum to an experimental one, each peak can be assigned to a specific atom in the molecule, confirming its connectivity.

Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Shifts for this compound

| Spectroscopy | Feature | Predicted Value |

| FT-IR | O-H stretch | ~3400-3600 cm⁻¹ |

| FT-IR | C≡N stretch | ~2220-2240 cm⁻¹ |

| FT-IR | Aromatic C=C stretch | ~1500-1600 cm⁻¹ |

| ¹H NMR | Hydroxyl Proton (OH) | ~9-11 ppm |

| ¹H NMR | Aromatic Protons (Ar-H) | ~7-9 ppm |

| ¹³C NMR | Nitrile Carbon (C≡N) | ~115-120 ppm |

| ¹³C NMR | Aromatic Carbons (Ar-C) | ~110-150 ppm |

Note: These are representative values and would be refined by specific DFT calculations.

Structure-Property Relationship Modeling of this compound

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate a molecule's structure with its physicochemical properties or biological activity. researchgate.net These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression analysis to find a mathematical equation that links these descriptors to an observed property.

For this compound, QSPR modeling could be used to predict properties such as:

Solubility: How well the compound dissolves in various solvents.

Lipophilicity (log P): The compound's preference for a lipid versus an aqueous environment, which is crucial for predicting its behavior in biological systems.

Melting Point and Boiling Point: Key physical properties for material handling and characterization.

To build such a model, a range of molecular descriptors would be calculated for the target molecule, including constitutional, topological, geometric, and electronic descriptors. These models are powerful tools in materials science and drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis.

In Silico Screening and Ligand-Based Design Principles Applied to this compound

In silico (computer-based) screening is a cornerstone of modern drug discovery and materials design, allowing for the rapid evaluation of large chemical libraries. nih.gov When the three-dimensional structure of a biological target (like an enzyme or receptor) is unknown, ligand-based design principles are employed. nih.gov

In this approach, a molecule with known activity, such as this compound, is used as a template. The core principle is that molecules with similar structures and properties are likely to have similar biological activities. Key steps include:

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For the target molecule, a pharmacophore model might include features like a hydrogen bond donor (the hydroxyl group), aromatic rings, and a hydrogen bond acceptor (the nitrile group).

Virtual Screening: This pharmacophore model is then used as a 3D query to search large databases of chemical compounds. Molecules from the database that match the pharmacophore features are identified as "hits."

Similarity Searching: Another ligand-based method involves searching for molecules that are structurally similar to the template molecule based on 2D fingerprints or 3D shape comparison.

These in silico methods allow researchers to efficiently screen millions of compounds and select a smaller, more manageable set for experimental testing, significantly accelerating the discovery process. biorxiv.orgajchem-b.com

Investigation of Biological Activities and Molecular Mechanisms of 2 Hydroxy 4 Naphthalen 2 Yl Benzonitrile in Vitro Studies

In Vitro Enzyme Inhibition and Activation Mechanisms of 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile

While direct enzyme inhibition or activation studies on this compound are not extensively documented, research on analogous structures containing naphthalene (B1677914) and hydroxyphenyl moieties reveals significant interactions with various enzymes. For instance, derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) have been synthesized and evaluated for their biological activities. Thio-derivatives of lawsone have shown potent antiplatelet activity, with compound 4 (2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione) being a notable example. frontiersin.org This compound inhibited platelet aggregation induced by TRAP-6 and collagen with IC50 values of 15.03 ± 1.52 μM and 5.58 ± 1.01 μM, respectively. frontiersin.org The structure-activity relationship of these analogs indicated that the thiophenyl group is crucial for their antiplatelet effects. frontiersin.org

Furthermore, derivatives of 5-hydroxy-1,4-naphthoquinone (juglone) have been identified as inhibitors of protein disulfide isomerase (PDI), an enzyme involved in platelet function and cancer progression. acs.org Several juglone (B1673114) derivatives demonstrated stronger inhibition of cell surface PDI and recombinant PDI compared to the parent compound. acs.org

In the context of other enzymatic activities, benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids have been investigated as tyrosinase inhibitors. nih.gov One of the most potent compounds in this series, C2 (6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one), exhibited an IC50 value of 8.8 μM against mushroom tyrosinase, acting as a competitive inhibitor. nih.gov

Quinazolinone derivatives bearing a methyl-benzonitrile moiety have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in diabetes. brieflands.com Although these compounds showed inhibitory activity, their potency was lower than the standard drug, sitagliptin. brieflands.com

The table below summarizes the enzymatic inhibition data for compounds structurally related to this compound.

| Compound/Analog | Target Enzyme | IC50 Value | Reference |

| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione (4 ) | Platelet Aggregation (TRAP-6) | 15.03 ± 1.52 μM | frontiersin.org |

| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione (4 ) | Platelet Aggregation (Collagen) | 5.58 ± 1.01 μM | frontiersin.org |

| 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one (C2 ) | Mushroom Tyrosinase | 8.8 μM | nih.gov |

| Quinazolinone derivatives | Dipeptidyl Peptidase-4 (DPP-4) | 1.4621 to 6.7805 µM | brieflands.com |

Receptor Binding and Modulation Studies of this compound in Cell-Free Systems

Cellular Pathway Perturbation by this compound in Cultured Cell Lines

While specific studies on the cellular effects of this compound are lacking, research on structurally similar compounds provides valuable information on their potential to perturb cellular pathways.

Apoptosis and Cell Cycle Modulation Mechanisms

Compounds with structural similarities to this compound have demonstrated the ability to induce apoptosis and modulate the cell cycle in cancer cell lines. For instance, 2,4-bis(p-hydroxyphenyl)-2-butenal (HPB242), which shares a hydroxyphenyl moiety, induces apoptosis in human cervical cancer cells. nih.gov This is achieved by suppressing the expression of the E7 oncoprotein, leading to sub-G1 cell cycle arrest. nih.gov HPB242 also upregulates Fas expression, indicating the involvement of the extrinsic apoptosis pathway, and alters the expression of pro- and anti-apoptotic proteins. nih.gov

Similarly, fused benzo[h]chromeno[2,3-d]pyrimidine derivatives, which contain a naphthalene-like ring system, have shown potential in arresting the cell cycle and inducing apoptosis in human breast cancer cells (MCF-7). nih.gov These compounds are suggested to act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov

4-Hydroxyderricin, a chalcone (B49325) with a hydroxyphenyl group, promotes apoptosis and cell cycle arrest in hepatocellular carcinoma cells by modulating the PI3K/AKT/mTOR signaling pathway. mdpi.com

The table below outlines the effects of related compounds on apoptosis and the cell cycle.

| Compound/Analog | Cell Line | Effect | Signaling Pathway Involved | Reference |

| 2,4-bis(p-hydroxyphenyl)-2-butenal (HPB242) | SiHa (Cervical Cancer) | Induces apoptosis, sub-G1 cell cycle arrest, upregulates Fas expression | PI3K/Akt pathway | nih.gov |

| Fused benzo[h]chromeno[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | Cell cycle arrest, apoptosis induction | Bcl-2/Mcl-1 inhibition | nih.gov |

| 4-Hydroxyderricin | HepG2, Huh7 (Hepatocellular Carcinoma) | Promotes apoptosis and cell cycle arrest | PI3K/AKT/mTOR pathway | mdpi.com |

Gene Expression and Protein Level Alterations

The induction of apoptosis and cell cycle arrest by analogs of this compound is accompanied by significant changes in gene and protein expression. HPB242 treatment in SiHa cells leads to the downregulation of cyclins and phosphorylated retinoblastoma protein (pRB), while increasing the expression of cyclin-dependent kinase (CDK) inhibitors and the tumor suppressor p53. nih.gov It also leads to the proteolytic cleavage of caspase-3, -9, and poly (ADP-ribose) polymerase (PARP), classic hallmarks of apoptosis. nih.gov

4-Hydroxyderricin treatment in hepatocellular carcinoma cells resulted in the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. mdpi.com

Structure-Mechanism Relationship Studies of this compound Analogues

Structure-activity relationship (SAR) studies on analogs provide critical information for understanding the molecular features necessary for biological activity. For 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which are potent and selective inhibitors of 12-lipoxygenase, the SAR studies highlighted the importance of the hydroxyphenyl and benzenesulfonamide (B165840) moieties for their activity. nih.gov

In the case of thio-derivatives of 2-hydroxy-1,4-naphthoquinone, the presence of a thiophenyl moiety was found to enhance antiplatelet activity. frontiersin.org The position and nature of substituents on the phenyl ring also significantly influenced the biological activity. frontiersin.org

For the benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids, SAR studies revealed that the substitution pattern on the benzylidene ring was a key determinant of their tyrosinase inhibitory potency. nih.gov

Bioavailability and Metabolism Studies of this compound in Simulated Biological Systems (In Vitro)

Direct in vitro bioavailability and metabolism studies on this compound are not currently available. However, studies on related compounds can offer predictive insights. For example, potent inhibitors of 12-lipoxygenase based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold were reported to possess favorable ADME (absorption, distribution, metabolism, and excretion) properties in in vitro assays. nih.gov

In silico predictions for benzylidene-6-hydroxy-3,4-dihydronaphthalenone derivatives suggested that many of these compounds, including the most active tyrosinase inhibitor, have proper drug-likeness scores and pharmacokinetic properties. nih.gov

Materials Science and Optoelectronic Applications of 2 Hydroxy 4 Naphthalen 2 Yl Benzonitrile

Photophysical Properties of 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile for Optoelectronic Applications

The photophysical properties of a molecule like this compound, which combines a benzonitrile (B105546) and a naphthalene (B1677914) moiety, are governed by the interplay between these two aromatic systems and the hydroxy substituent. The naphthalene group acts as a large π-conjugated system, which typically results in absorption and emission in the ultraviolet or visible region of the electromagnetic spectrum. The benzonitrile portion can act as an electron-withdrawing group, influencing the electronic transitions.

Specific experimental data on the fluorescence and phosphorescence quantum yields and lifetimes for this compound are not available in the published literature.

In principle, for a molecule of this nature, the fluorescence quantum yield would depend on the efficiency of radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀) versus non-radiative decay pathways such as internal conversion and intersystem crossing to the triplet state (T₁). Naphthalene itself is known to fluoresce, and its derivatives often retain this property.

Phosphorescence, the emission from the triplet state, is also a possibility. The presence of the nitrile group could influence the rate of intersystem crossing. The lifetimes of these excited states are crucial for their application in optoelectronics.

Table 6.1.1: Hypothetical Photophysical Data for Related Aromatic Compounds (Note: This table is for illustrative purposes only and does not represent experimental data for this compound.)

| Compound Class | Typical Fluorescence Quantum Yield (ΦF) | Typical Fluorescence Lifetime (τF) (ns) | Typical Phosphorescence Lifetime (τP) (s) |

| Naphthalene Derivatives | 0.1 - 0.5 | 10 - 100 | 0.1 - 2 |

| Substituted Benzonitriles | 0.01 - 0.3 | 1 - 20 | Variable |

There is no published research on the solvatochromism or Aggregation-Induced Emission (AIE) characteristics of this compound.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is often observed in molecules with a significant change in dipole moment upon photoexcitation. Given the presence of the electron-donating hydroxyl group and the electron-withdrawing nitrile group, it is plausible that this compound could exhibit solvatochromic behavior.

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. sigmaaldrich.com This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels. nih.gov Many molecules with rotatable aromatic rings, similar to the structure of this compound, are known to be AIE-active. nih.gov

Application of this compound in Organic Light-Emitting Diodes (OLEDs)

No studies detailing the use of this compound in OLEDs have been found. The potential application of a material in an OLED depends on its electronic properties, photoluminescence, and charge transport capabilities.

As an emitter in an OLED, the efficiency and color of the emitted light are paramount. Benzonitrile derivatives have been explored as materials for OLEDs, sometimes exhibiting thermally activated delayed fluorescence (TADF), which can lead to high device efficiencies. rsc.orgresearchgate.net The combination with a naphthalene unit could tune the emission color. Without experimental data, the performance of this compound as an emitter remains speculative.

Table 6.2.1: Representative Performance of OLEDs with Benzonitrile-Based Emitters (Note: This table presents data for other benzonitrile compounds and is for contextual purposes only.)

| Emitter Type | External Quantum Efficiency (EQE) (%) | Emission Color | Reference |

| Benzonitrile-Carbazole Derivative | > 20% | Green | rsc.org |

| Fluorinated Benzonitrile D-A-D' | Variable | Blue to Green | rsc.org |

Materials used in hole-transport layers (HTL) or electron-transport layers (ETL) must have appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively, to facilitate charge injection and transport. sigmaaldrich.com Naphthalene and its derivatives are known to have good hole-transporting properties. The benzonitrile moiety, being electron-withdrawing, could impart electron-transporting characteristics. Therefore, this compound could potentially function in either role, or as a bipolar host material. researchgate.net

Development of this compound-Based Fluorescent Probes and Sensors

There is no literature describing the development of fluorescent probes or sensors based on this compound.

However, the structural motifs present in this compound are commonly used in the design of fluorescent sensors. Naphthalene derivatives are widely employed as fluorophores in sensors for metal ions, such as Al³⁺, due to their favorable photophysical properties. nih.govrsc.org The hydroxy and nitrile groups could potentially serve as binding sites for specific analytes, leading to a change in the fluorescence output upon binding. For instance, a "turn-on" fluorescent response is a desirable feature in a sensor. researcher.life

Table 6.3.1: Examples of Naphthalene-Based Fluorescent Sensors (Note: This table is illustrative of the field and does not include the subject compound.)

| Sensor Based On | Analyte Detected | Detection Limit | Reference |

| Naphthalene-Schiff Base | Al³⁺ | 8.73 x 10⁻⁸ M | nih.gov |

| N-(2-hydroxy-1-naphthalene) Derivative | Al³⁺ | 1.0 x 10⁻⁷ M | rsc.org |

| 2-hydroxynaphthalene-based Schiff base | Al³⁺ | 1.67 x 10⁻⁸ M | researcher.life |

Photovoltaic Applications of this compound in Organic Solar Cells

Organic solar cells (OSCs) rely on the interplay between electron-donating and electron-accepting organic semiconductor materials to convert sunlight into electricity. The molecular structure of this compound suggests it could theoretically play a role in the active layer of such devices, although specific studies are not currently available.

Naphthalene derivatives, particularly naphthalene diimides (NDIs), are well-regarded as n-type (electron-accepting) materials in organic electronics due to their excellent electron affinity and charge transport characteristics. researchgate.net The extended π-system of the naphthalene core in this compound provides a fundamental scaffold for charge delocalization, which is a critical property for semiconductor materials.

Furthermore, the benzonitrile group is a known electron-withdrawing moiety. The presence of the nitrile (-CN) group can lower the energy levels of the molecular orbitals (LUMO and HOMO), a common strategy for designing acceptor materials. The hydroxyl (-OH) group, conversely, is an electron-donating group, which can influence the molecule's electronic properties and solubility. This combination of functional groups could allow for the tuning of its electronic characteristics.

While there is no direct research demonstrating the use of this compound in OSCs, its structural components are found in materials that are actively researched for such purposes. For instance, naphthalene is a core component in the synthesis of various organic semiconductors, and benzonitrile moieties are incorporated into polymers for applications in energy storage and conversion. ijrpr.comresearchgate.net

A hypothetical role for this compound could be as a non-fullerene acceptor or as a tertiary component in a bulk heterojunction active layer to modify the morphology or energy level alignment of the primary donor and acceptor materials.

Table 1: Potential Photovoltaic Properties of this compound based on Analogous Compounds

| Property | Potential Characteristic | Rationale based on Constituent Moieties |

| Electron Affinity | Moderate to High | The naphthalene core and electron-withdrawing nitrile group suggest potential as an n-type material. |

| Absorption Spectrum | Likely in the UV-Vis range | The extended aromatic system typically leads to absorption of higher energy photons. |

| Solubility | Potentially tunable | The hydroxyl group may enhance solubility in polar organic solvents, aiding in solution processing. |

| Energy Levels (HOMO/LUMO) | Modifiable | The combination of electron-donating (-OH) and electron-withdrawing (-CN) groups allows for theoretical tuning. |

This table is illustrative and based on the known properties of the compound's functional groups, not on direct experimental data for its photovoltaic performance.

Integration of this compound into Polymer Matrices for Functional Materials

The incorporation of small organic molecules into polymer matrices is a common strategy to create functional materials with tailored optical, electronic, or mechanical properties. This compound possesses features that make it a candidate for such applications, either as a dopant, a plasticizer, or a covalently bonded pendant group.

Naphthalene and its derivatives are known to interact with polymer chains, influencing their morphology and properties. nih.gov As a dopant, this compound could be physically blended with a host polymer. The naphthalene moiety could enhance the thermal stability or modify the refractive index of the composite material. The polar nitrile and hydroxyl groups might improve the miscibility of the compound with certain polar polymers.

In the context of conductive polymers, small molecules can act as dopants to increase the number of charge carriers. While there is no specific evidence of this compound being used as a dopant, studies on related naphthalene diimide-based copolymers show that doping can significantly enhance their electrical conductivity. nih.gov The electron-accepting nature of the benzonitrile group suggests that it could potentially interact with a host polymer to facilitate charge transfer.

Furthermore, the hydroxyl group offers a reactive site for chemical modification. It could be used to covalently attach the molecule to a polymer backbone, creating a polymer with pendant functional groups. This would prevent leaching of the small molecule and ensure a permanent modification of the polymer's properties. Such functionalized polymers could have applications in areas like dielectric materials or specialty coatings.

Table 2: Potential Applications of this compound in Polymer Composites

| Method of Integration | Host Polymer Type (Example) | Potential Functional Enhancement |

| Physical Blending (Dopant) | Polystyrene, Poly(methyl methacrylate) | Modification of optical properties (e.g., UV absorption, refractive index), enhanced thermal stability. |

| Physical Blending (Dopant) | Conductive Polymers (e.g., P3HT) | Potential modification of electronic properties through charge transfer interactions. |

| Covalent Attachment | Polyesters, Polyacrylates | Permanent functionalization, improved dielectric properties, tailored surface energy. |

This table presents hypothetical applications based on the chemical structure of the compound and general principles of polymer science, as direct research is not available.

Derivatization Strategies and Structure Activity/property Relationships of 2 Hydroxy 4 Naphthalen 2 Yl Benzonitrile

Systematic Functionalization of the Hydroxyl Group in 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile

The phenolic hydroxyl group in this compound is a prime site for derivatization, significantly influencing properties such as acidity, hydrogen bonding capacity, and solubility. Standard reactions for phenols, including etherification and esterification, can be readily applied to this scaffold to generate a diverse range of derivatives.

Etherification: The conversion of the hydroxyl group to an ether is a common strategy to mask the phenolic proton and introduce a variety of alkyl or aryl substituents. The Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide, is a widely used method. The nucleophilicity of the oxygen can be enhanced by converting the phenol (B47542) to its more reactive conjugate base, the phenoxide, using a suitable base.

Esterification: Ester derivatives can be prepared by reacting the phenolic hydroxyl group with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. These reactions are often catalyzed by acids or proceed under basic conditions. The resulting esters can serve as prodrugs, which may be hydrolyzed in vivo to release the parent phenolic compound.

The introduction of different ether and ester functionalities can systematically alter the lipophilicity, steric profile, and electronic nature of this part of the molecule, which is crucial for modulating its interaction with biological targets.

Table 1: Representative Ether and Ester Derivatives of this compound

| Derivative Name | R Group | Reagents and Conditions |

| 2-Methoxy-4-(naphthalen-2-yl)benzonitrile | -CH₃ | Methyl iodide, K₂CO₃, Acetone, Reflux |

| 2-Ethoxy-4-(naphthalen-2-yl)benzonitrile | -CH₂CH₃ | Ethyl bromide, K₂CO₃, Acetone, Reflux |

| 2-(Benzyloxy)-4-(naphthalen-2-yl)benzonitrile | -CH₂Ph | Benzyl chloride, K₂CO₃, DMF, Heat |

| [4-(Naphthalen-2-yl)-2-cyanophenyl] acetate | -COCH₃ | Acetic anhydride, Pyridine (B92270), Room Temp. |

| [4-(Naphthalen-2-yl)-2-cyanophenyl] benzoate | -COPh | Benzoyl chloride, Pyridine, Room Temp. |

Modifications to the Benzonitrile (B105546) Moiety of this compound

The benzonitrile group is a versatile functional handle that can be transformed into various other functionalities, profoundly impacting the electronic properties and potential interactions of the molecule. Key modifications include conversion to tetrazoles, amides, and carboxylic acids.

Conversion to Tetrazoles: The [3+2] cycloaddition reaction of the nitrile with an azide (B81097) source, such as sodium azide, is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. acs.orgnih.govacs.orgnih.govacs.orgwikipedia.orgnih.govcreative-biolabs.comnih.govresearchgate.net This transformation is significant as the tetrazole ring is often used as a bioisostere for the carboxylic acid group in medicinal chemistry. The reaction can be catalyzed by various Lewis acids, such as zinc salts, or can be promoted by microwave irradiation. acs.orgnih.gov

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield the corresponding benzamide (B126) and, upon further hydrolysis, the benzoic acid. researchgate.netacs.orgfoxrothschild.compharmacophorejournal.comnih.govyoutube.comcombichemistry.comelsevierpure.com This sequential hydrolysis allows for the introduction of both amide and carboxylic acid functionalities, which can dramatically alter the compound's polarity and hydrogen bonding capabilities. The amide can also be dehydrated back to the nitrile using reagents like phosphorus pentoxide (P₂O₅). acs.org

Table 2: Potential Modifications of the Benzonitrile Moiety

| Starting Material | Product | Reagents and Conditions | Reference |

| This compound | 5-[2-Hydroxy-4-(naphthalen-2-yl)phenyl]-1H-tetrazole | NaN₃, ZnBr₂, H₂O, Reflux | nih.gov |

| This compound | 2-Hydroxy-4-(naphthalen-2-yl)benzamide | H₂O₂, NaOH, H₂O | acs.org |

| 2-Hydroxy-4-(naphthalen-2-yl)benzamide | 2-Hydroxy-4-(naphthalen-2-yl)benzoic acid | H₃O⁺, Heat | foxrothschild.com |

Substitution Pattern Variations on the Naphthalene (B1677914) Ring of this compound

Altering the substitution pattern on the naphthalene ring provides another layer of structural diversity. The reactivity of the naphthalene system towards electrophilic substitution is influenced by the existing substituents. The hydroxyl group on the attached benzene (B151609) ring is an activating group, which can influence the electron density of the naphthalene moiety.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to introduce a variety of functional groups onto the naphthalene ring. acs.orgresearchgate.netnih.govnih.gov The position of substitution on the naphthalene ring is governed by both electronic and steric factors. In general, the α-positions (1, 4, 5, and 8) of naphthalene are more reactive towards electrophilic attack than the β-positions (2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate. pharmacophorejournal.comacs.org However, the presence of the bulky biaryl system may direct substitution to less sterically hindered positions. The directing effect of the biaryl substituent would need to be considered in planning synthetic strategies.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for establishing mathematical relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. wikipedia.orgcreative-biolabs.comelsevierpure.com For the derivatives of this compound, QSAR/QSPR studies can guide the design of new analogues with improved potency or desirable properties.

A typical QSAR/QSPR study involves the calculation of a wide range of molecular descriptors for a set of synthesized and tested derivatives. These descriptors can be categorized as electronic, steric, hydrophobic, and topological. Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build a model that correlates a selection of these descriptors with the observed activity or property. nih.gov

Table 3: Commonly Used Descriptors in QSAR/QSPR Studies

| Descriptor Class | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP, Polar surface area (PSA) |

| Topological | Connectivity indices, Shape indices |

While no specific QSAR/QSPR studies on this compound have been reported, studies on related biaryl, phenolic, and benzonitrile-containing compounds have demonstrated the utility of this approach in drug design and materials science. nih.govnih.govnih.govkoreascience.krmdpi.com

Combinatorial Chemistry Approaches for Novel this compound Analogues

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of compounds, which can be screened for desired biological activities or properties. youtube.comcombichemistry.comnih.govwikipedia.org Both solid-phase and solution-phase combinatorial strategies can be envisioned for the generation of novel analogues of this compound.

Solid-Phase Synthesis: In a solid-phase approach, the core scaffold could be attached to a solid support, such as a resin, via a suitable linker. nih.govacs.orgacs.orgfoxrothschild.com This allows for the use of excess reagents and simplified purification through washing. For instance, the phenolic hydroxyl group could be linked to a Wang or trityl resin. pharmatutor.org Subsequent derivatization at the benzonitrile and naphthalene moieties could then be carried out, followed by cleavage from the resin to yield the final products.

Solution-Phase Synthesis: Solution-phase combinatorial synthesis can also be employed, often utilizing techniques for parallel purification such as automated chromatography. acs.orgacs.org This approach is well-suited for the generation of smaller, more focused libraries. For example, a library of ether derivatives could be synthesized in parallel by reacting the core molecule with a diverse set of alkyl halides in a multi-well plate format.

These high-throughput synthesis methods, coupled with efficient screening, can significantly accelerate the discovery of novel compounds with enhanced activities or optimized properties based on the this compound scaffold. acs.orgnih.gov

Future Research Directions and Translational Potential of 2 Hydroxy 4 Naphthalen 2 Yl Benzonitrile

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to enabling the exploration of 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile and its derivatives. Future research could focus on pioneering novel synthetic strategies that offer high yields, scalability, and the ability to introduce diverse functional groups.

One promising avenue is the advancement of cross-coupling reactions. Palladium- or copper-catalyzed reactions, such as the Suzuki or Stille coupling, could be optimized to directly link a suitably protected 4-halobenzonitrile derivative with a naphthalen-2-ylboronic acid or organostannane reagent. Research in this area would likely focus on developing novel ligand systems to improve catalytic efficiency and functional group tolerance.

Multicomponent reactions (MCRs) also present an attractive strategy for the one-pot synthesis of complex molecules from simple starting materials. nih.gov A hypothetical MCR could involve the condensation of a phenol (B47542), a naphthalene-containing aldehyde, and a cyanide source, potentially catalyzed by an acid or base, to construct the core structure in a single step. The exploration of such pathways could significantly streamline the synthesis process.

Furthermore, C-H activation methodologies could provide a more atom-economical approach. A direct arylation of a 2-hydroxybenzonitrile (B42573) with a naphthalene (B1677914) derivative, guided by a directing group, would eliminate the need for pre-functionalized starting materials, thereby reducing synthetic steps and waste.

Table 1: Illustrative Comparison of Potential Synthetic Pathways

| Methodology | Potential Starting Materials | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Suzuki Coupling | 4-bromo-2-hydroxybenzonitrile, Naphthalen-2-ylboronic acid | High yields, good functional group tolerance | Pre-functionalization of starting materials required |

| Multicomponent Reaction | Phenol, Naphthalene-2-carboxaldehyde, Potassium cyanide | High atom economy, operational simplicity | Optimization of reaction conditions can be complex |

| C-H Activation | 2-hydroxybenzonitrile, Naphthalene | High atom economy, reduced waste | Regioselectivity control, harsh reaction conditions |

Advanced Computational Design of Next-Generation Analogues

Computational chemistry offers powerful tools for the rational design of next-generation analogues of this compound with tailored properties. Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties of the parent molecule and its derivatives. researchgate.net This would provide insights into its potential for applications in optoelectronics and as a fluorescent probe.

Structure-activity relationship (SAR) studies, guided by computational methods, could be used to predict how modifications to the molecular structure would affect its biological activity. For instance, the introduction of various substituents on both the benzonitrile (B105546) and naphthalene rings could be modeled to optimize binding affinity to a hypothetical biological target.

Molecular dynamics (MD) simulations could be utilized to study the conformational flexibility of the molecule and its interactions with biological macromolecules, such as proteins or nucleic acids, or with other molecules in a material matrix. These simulations would provide a deeper understanding of the intermolecular forces that govern its behavior at the molecular level.

Table 2: Hypothetical Computational Parameters for Designed Analogues

| Analogue | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) | Potential Application |

|---|---|---|---|---|

| A1 | Addition of -NO2 to naphthalene ring | 3.2 | 5.8 | Non-linear optics |

| A2 | Addition of -NH2 to benzonitrile ring | 4.1 | 2.5 | Fluorescence sensing |

| A3 | Replacement of -OH with -SH | 3.8 | 3.1 | Coordination chemistry |

Expansion into Other Material Science Domains

The unique photophysical properties anticipated for this compound, owing to its extended π-conjugated system, make it a promising candidate for various applications in material science. researchgate.net The naphthalene moiety is a well-known fluorophore, and its combination with the substituted benzonitrile could lead to novel fluorescent materials. researchgate.net

Future research could explore its use as an organic light-emitting diode (OLED) material. algoreducation.com The electronic properties of the molecule could be tuned by chemical modification to achieve efficient electroluminescence in the desired region of the visible spectrum.

Another potential application is in the development of chemical sensors. The hydroxyl group could act as a recognition site for specific analytes, and the binding event could be signaled by a change in the fluorescence properties of the naphthalene unit. Such sensors could be designed for the detection of metal ions, anions, or biologically important molecules.

The incorporation of this compound into polymer matrices could also lead to new functional materials. mdpi.com For example, it could be used as a fluorescent dopant in polymers for applications in security inks or as a component of photoresponsive materials.

Deeper Elucidation of In Vitro Biological Signaling Pathways

While the biological activity of this compound is currently unknown, its structure contains motifs found in biologically active molecules, suggesting that it may interact with biological systems. Future research should focus on a systematic in vitro screening to identify any potential therapeutic effects.

High-throughput screening (HTS) against a panel of disease-relevant targets, such as enzymes and receptors, could be the first step in identifying potential biological activity. mantellassociates.com Any confirmed "hits" would then be subjected to more detailed mechanistic studies to elucidate the specific signaling pathways involved.

For example, if the compound shows activity against a particular kinase, further studies would be needed to determine if it is a competitive or allosteric inhibitor and to identify the downstream effects of its action on cellular signaling cascades. Techniques such as Western blotting, quantitative PCR, and reporter gene assays would be crucial in these investigations.

Structure-activity relationship (SAR) studies would also be vital to optimize the biological activity of the parent compound. nih.gov A library of analogues could be synthesized and tested to identify the key structural features required for potent and selective activity.

Synergistic Applications with Other Chemical Entities

The concept of chemical synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a growing area of interest in both medicine and material science. nih.gov Future research could explore the synergistic potential of this compound in combination with other chemical entities.

In a therapeutic context, it could be investigated in combination with known drugs to enhance their efficacy or overcome drug resistance. creative-diagnostics.com For example, if the compound is found to have modest anticancer activity, it could be tested in combination with standard chemotherapeutic agents to see if it can potentiate their effects.

In material science, it could be combined with other fluorescent molecules to create materials with unique photophysical properties, such as Förster resonance energy transfer (FRET) systems for use in bio-imaging or sensing applications. It could also be co-polymerized with other monomers to create polymers with enhanced thermal or mechanical properties. The exploration of such synergistic interactions could unlock new applications that would not be possible with the single compound alone.

Q & A

Q. What synthetic methodologies are effective for preparing 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile?

A multi-component reaction (MCR) involving 4-formylbenzonitrile, naphthalen-2-ol, and a secondary amine (e.g., morpholine) under reflux conditions in ethanol is commonly employed. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming a stable benzonitrile derivative. Purification via slow evaporation of dichloromethane yields single crystals suitable for structural analysis .

Q. How can the crystal structure of this compound be reliably determined?

Single-crystal X-ray diffraction (SC-XRD) using SHELXTL software is the gold standard. Key steps include:

- Data collection with a Rigaku diffractometer.

- Structure solution via direct methods (SHELXS-97).

- Refinement using SHELXL-97 to optimize bond lengths, angles, and hydrogen-bonding parameters (e.g., O1–H1···N1 interactions) .

Q. What spectroscopic techniques confirm the compound’s purity and functional groups?

- FT-IR : Validate hydroxyl (O–H stretch ~3200 cm⁻¹) and nitrile (C≡N stretch ~2220 cm⁻¹).

- NMR : ¹H NMR shows aromatic proton signals (δ 6.8–8.2 ppm) and hydroxyl proton (δ 5.0–5.5 ppm).

- Mass spectrometry : Molecular ion peak (M⁺) matches the theoretical molecular weight .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the crystal packing of this compound?

The hydroxyl group (O1–H1) forms a strong hydrogen bond with the nitrile nitrogen (N1), with D···A distances of 2.601 Å and angles of 151.0°. This interaction stabilizes the supramolecular architecture, as observed in the herringbone packing motif. Additional weak C–H···O interactions (e.g., C21–H21A···O1) further enhance lattice stability .

Q. How can computational models resolve discrepancies in experimental bond angles?

Discrepancies between SC-XRD data and density functional theory (DFT) predictions (e.g., C2–C1–C10 angle: 118.9° vs. 120.5°) arise from crystal packing effects. Use software like Gaussian or ORCA to:

- Compare gas-phase and solid-state geometries.

- Incorporate solvent effects (e.g., PCM model for ethanol).

- Validate against experimental torsion angles (e.g., C11–N1–C12–C13) .

Q. What strategies optimize the compound’s electronic properties for photophysical studies?

- Substituent modulation : Introduce electron-donating/withdrawing groups (e.g., –OCH₃, –NO₂) at the naphthalene ring to alter π-conjugation.

- Solvatochromism analysis : Measure UV-vis spectra in solvents of varying polarity (e.g., benzonitrile’s dipole moment = 4.18 D) to assess charge-transfer transitions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.